6-(1H-pyrazol-1-yl)pyridazine-3-thiol 6-(1H-pyrazol-1-yl)pyridazine-3-thiol
Brand Name: Vulcanchem
CAS No.: 2098005-38-8
VCID: VC3136144
InChI: InChI=1S/C7H6N4S/c12-7-3-2-6(9-10-7)11-5-1-4-8-11/h1-5H,(H,10,12)
SMILES: C1=CN(N=C1)C2=NNC(=S)C=C2
Molecular Formula: C7H6N4S
Molecular Weight: 178.22 g/mol

6-(1H-pyrazol-1-yl)pyridazine-3-thiol

CAS No.: 2098005-38-8

Cat. No.: VC3136144

Molecular Formula: C7H6N4S

Molecular Weight: 178.22 g/mol

* For research use only. Not for human or veterinary use.

6-(1H-pyrazol-1-yl)pyridazine-3-thiol - 2098005-38-8

Specification

CAS No. 2098005-38-8
Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
IUPAC Name 3-pyrazol-1-yl-1H-pyridazine-6-thione
Standard InChI InChI=1S/C7H6N4S/c12-7-3-2-6(9-10-7)11-5-1-4-8-11/h1-5H,(H,10,12)
Standard InChI Key OKCZRXXTPDAGBW-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=NNC(=S)C=C2
Canonical SMILES C1=CN(N=C1)C2=NNC(=S)C=C2

Introduction

Chemical Structure and Properties

6-(1H-pyrazol-1-yl)pyridazine-3-thiol consists of a pyridazine ring with a pyrazole substituent at the 6-position and a thiol group at the 3-position. The compound's integration of multiple nitrogen-containing heterocycles and a sulfur-containing functional group contributes to its distinctive chemical profile and potential reactivity patterns.

Basic Chemical Information

PropertyValue
CAS Number2098005-38-8
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
IUPAC Name3-pyrazol-1-yl-1H-pyridazine-6-thione

The molecular structure features a six-membered pyridazine ring containing two adjacent nitrogen atoms, with the pyrazole ring connected via a nitrogen linkage . This arrangement creates a compound with multiple sites for potential hydrogen bonding, metal coordination, and other intermolecular interactions that may be significant for its biological activity and chemical behavior.

Structural Characteristics

The compound's structure can be analyzed in terms of its key functional components:

  • Pyridazine ring: A six-membered aromatic heterocycle containing two adjacent nitrogen atoms

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms

  • Thiol group: A sulfur-containing functional group with distinctive reactivity patterns

The connectivity between these groups creates a molecule with multiple potential interaction sites that could be exploited in drug development or as a building block in organic synthesis. The presence of both electron-rich and electron-deficient regions within the molecule suggests interesting electronic properties that may contribute to its chemical behavior.

Reactivity Profile

Thiol Group Reactivity

The thiol group (-SH) at the 3-position of the pyridazine ring represents a key reactive site within the molecule. Thiols typically exhibit the following reactivity patterns:

  • Nucleophilic character, allowing reactions with electrophilic centers

  • Potential for oxidation to form disulfides and other sulfur-containing derivatives

  • Metal coordination properties that may be relevant for biological activity

  • Participation in thiol-ene and thiol-yne click chemistry reactions

These properties make the thiol group a versatile handle for further modification of the core structure, potentially enabling the generation of derivative compounds with tailored properties.

Heterocyclic Ring System Reactivity

The pyrazole-pyridazine ring system contributes additional reactivity patterns:

  • The nitrogen atoms within the heterocycles can act as hydrogen bond acceptors

  • The aromatic nature of the rings enables π-stacking interactions with other aromatic systems

  • The nitrogen-rich heterocycles provide potential sites for coordination with metal ions

  • The rings may participate in various electrophilic and nucleophilic aromatic substitution reactions

Understanding these reactivity patterns is essential for predicting how the compound might interact with biological targets or participate in further chemical transformations.

Structural Comparison with Related Compounds

To better understand the unique properties of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol, it is valuable to compare it with structurally related compounds that share similar features.

Comparison with Related Pyridazine Derivatives

Several compounds share structural similarities with 6-(1H-pyrazol-1-yl)pyridazine-3-thiol but differ in key substituents or functional groups:

CompoundKey Structural DifferenceMolecular Weight (g/mol)
6-(1H-pyrazol-1-yl)pyridazine-3-thiolBase compound178.22
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiolAdditional methyl groups on pyrazole206.27
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazineChloro instead of thiol group, dimethylated pyrazole208.65
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-oneCarbonyl instead of thiol group, dimethylated pyrazole190.20

These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and potential biological activities. The presence or absence of methyl substituents on the pyrazole ring, for example, can affect the electronic properties and steric environment of the molecule, potentially altering its interaction with biological targets.

Current Research Status

Analytical Characterization

Analytical characterization of related heterocyclic compounds typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • X-ray crystallography for definitive three-dimensional structural determination

For example, in the characterization of related triazolo-thiadiazine derivatives, FT-IR, 1H-NMR, 13C-NMR, and mass spectral analyses have been instrumental in confirming structural features . Similar analytical approaches would be valuable for comprehensive characterization of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on related compounds have provided insights into how structural modifications affect biological activity. For example, research on triazolo-thiadiazine derivatives has shown that subtle changes to phenyl substituents can dramatically alter biological properties, shifting activity between antiviral and antitumoral effects . Similar SAR studies on 6-(1H-pyrazol-1-yl)pyridazine-3-thiol and its derivatives could reveal important relationships between structural features and biological activities.

Future Research Directions

Based on the current state of knowledge about 6-(1H-pyrazol-1-yl)pyridazine-3-thiol and related compounds, several promising research directions can be identified.

Synthetic Methodology Development

Future research could focus on developing optimized, efficient synthetic routes to 6-(1H-pyrazol-1-yl)pyridazine-3-thiol and its derivatives. Potential areas for investigation include:

  • One-pot, multi-component reaction approaches similar to those used for related heterocycles

  • Green chemistry methods using environmentally friendly solvents and catalysts

  • Microwave-assisted synthesis to improve reaction efficiency and reduce reaction times

  • Flow chemistry applications for scalable production of these compounds

Advances in synthetic methodology would facilitate the production of larger quantities of the compound and its derivatives for comprehensive biological testing.

Biological Activity Screening

Comprehensive biological screening of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol could reveal previously unknown activities. Priority targets for screening might include:

  • Antimicrobial activity against bacterial and fungal pathogens

  • Anticancer activity in various tumor cell lines

  • Enzyme inhibition assays for pharmaceutically relevant targets

  • Anti-inflammatory and immunomodulatory activity assessments

The results of such screening would guide further structural optimization efforts and potentially identify promising therapeutic applications.

Structure-Activity Relationship Expansion

Systematic modification of the 6-(1H-pyrazol-1-yl)pyridazine-3-thiol scaffold could generate a library of derivatives with potentially enhanced properties:

  • Substitution at various positions of the pyrazole ring

  • Modification of the thiol group to form ethers, esters, or amides

  • Introduction of additional functional groups to the pyridazine ring

  • Exploration of bioisosteric replacements for key structural elements

These studies would contribute to a deeper understanding of how structural features relate to chemical properties and biological activities .

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